molecular formula C11H20BrNO B2457014 2-bromo-N-cyclohexyl-3-methylbutanamide CAS No. 241478-72-8

2-bromo-N-cyclohexyl-3-methylbutanamide

Cat. No.: B2457014
CAS No.: 241478-72-8
M. Wt: 262.191
InChI Key: ZKRGSPYOITYVDP-UHFFFAOYSA-N
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Description

Conceptual Framework of Amide Functional Group Significance in Organic Synthesis

The amide functional group is of paramount importance in organic chemistry, forming the backbone of peptides and proteins, which are fundamental to life. An amide consists of a carbonyl group (C=O) bonded directly to a nitrogen atom. This linkage is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which imparts a partial double bond character to the C-N bond. This stability makes the amide bond relatively unreactive compared to other carbonyl derivatives like esters, a crucial feature for maintaining the structural integrity of proteins in biological systems.

In organic synthesis, amides are versatile intermediates. While their stability makes them less reactive, they can undergo a variety of transformations, such as hydrolysis to carboxylic acids and amines, reduction to amines, and rearrangement reactions. They are commonly formed through the condensation reaction of a carboxylic acid and an amine. The prevalence of the amide group is notable, with estimates suggesting it is present in approximately 25% of all known organic compounds and a similar percentage of all enzymes. Furthermore, its ability to act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen) is critical for molecular recognition and the assembly of complex supramolecular structures.

The Role of Halogenation, Specifically Bromination, in Modulating Molecular Reactivity and Stereochemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modulating a compound's physical, chemical, and biological properties. The presence of halogens can alter lipophilicity, metabolic stability, and binding affinity, making it a common strategy in drug design. In 2021 alone, 14 of the 50 new drugs approved by the U.S. Food and Drug Administration (FDA) contained halogen atoms.

Specifically, bromination introduces a bromine atom, which can significantly influence molecular reactivity. The carbon-bromine (C-Br) bond is weaker than carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds, making the bromine atom a good leaving group in nucleophilic substitution reactions. In a molecule like 2-bromo-N-cyclohexyl-3-methylbutanamide, the bromine is positioned on the alpha-carbon (the carbon adjacent to the carbonyl group). This class of compounds, known as α-bromoamides, are versatile synthetic intermediates. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to attack by nucleophiles. This allows for the straightforward synthesis of α-amino amides, α-hydroxy amides, and other derivatives.

Bromination also has profound stereochemical implications. The introduction of a bromine atom at the α-carbon creates a chiral center, meaning the compound can exist as a pair of enantiomers. Subsequent reactions at this center can be designed to proceed with specific stereochemical outcomes (e.g., inversion of configuration in an SN2 reaction), which is critical in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Confluence of Cyclohexyl Moieties in Structural Design and Conformational Influences

The cyclohexyl group is a non-planar, six-membered aliphatic ring that plays a crucial role in molecular design, primarily due to its well-defined three-dimensional structure and conformational preferences. The most stable conformation of a cyclohexane (B81311) ring is the "chair" conformation, which minimizes both angle strain (by maintaining tetrahedral bond angles of ~109.5°) and torsional strain (by keeping all adjacent C-H bonds staggered).

In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For most substituents, the equatorial position is energetically favored to avoid steric hindrance with the other axial substituents on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. Larger, bulkier groups have higher A-values, indicating a stronger preference for the equatorial position.

In the context of this compound, the N-cyclohexyl group imparts significant lipophilicity and steric bulk. In drug design, cyclohexyl groups are often used as bioisosteres for phenyl rings or bulky alkyl groups like tert-butyl, offering a three-dimensional scaffold that can enhance binding to protein targets by occupying deep hydrophobic pockets. The conformational rigidity of the cyclohexyl ring, compared to a flexible alkyl chain, can also be advantageous by reducing the entropic penalty upon binding to a receptor.

SubstituentA-value (kcal/mol)
-H0
-Br0.38 - 0.62
-CH₃1.74
-CH(CH₃)₂ (isopropyl)2.21
-C(CH₃)₃ (tert-butyl)>4.5

This interactive table presents the conformational energy (A-value) for various substituents on a cyclohexane ring. A higher A-value indicates a stronger preference for the substituent to occupy the equatorial position to minimize steric strain. masterorganicchemistry.comwikipedia.org

Delineation of Research Gaps and Novel Investigative Avenues for this compound

Despite the well-understood chemistry of its constituent parts, a thorough review of scientific literature reveals a significant research gap concerning the specific compound this compound. Publicly available information is largely confined to chemical supplier databases and computational property predictions, with no detailed reports on its synthesis, characterization, reactivity, or biological activity. uni.lu This lack of empirical data presents several clear avenues for novel investigation.

Synthetic and Characterization Studies: The primary research gap is the absence of a published, optimized synthetic procedure. Potential routes could include the direct α-bromination of the parent compound, N-cyclohexyl-3-methylbutanamide, or the amidation of 2-bromo-3-methylbutanoyl chloride with cyclohexylamine (B46788). A thorough characterization of the purified compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be essential to confirm its structure and provide foundational data for all future studies.

Reactivity and Mechanistic Exploration: As an α-bromoamide, the compound is a promising substrate for a range of nucleophilic substitution reactions. nih.gov Systematic studies exploring its reactivity with various nucleophiles (e.g., amines, alcohols, thiols) could establish its utility as a building block for more complex molecules. Investigating the stereochemical outcomes of these reactions would be a valuable contribution, particularly for asymmetric synthesis applications.

Biological and Pharmacological Screening: The combination of a lipophilic cyclohexyl group, a hydrogen-bonding amide, and a reactive bromine atom suggests that this compound could serve as a scaffold or lead compound in medicinal chemistry. The presence of bromine is known to contribute to the biological activity of many natural and synthetic compounds. researchgate.netresearchgate.netnih.gov Therefore, screening this molecule for a range of biological activities, such as antimicrobial, antifungal, or anticancer properties, could uncover potential therapeutic applications. nih.gov

PropertyPredicted Value
Molecular Formula C₁₁H₂₀BrNO
Molecular Weight 262.19 g/mol
Monoisotopic Mass 261.073 g/mol
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Formal Charge 0

This interactive table displays the computationally predicted physicochemical properties of this compound. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-cyclohexyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGSPYOITYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo N Cyclohexyl 3 Methylbutanamide

Elaboration of Amide Bond Forming Reactions

The formation of the amide bond between 2-bromo-3-methylbutanoic acid and cyclohexylamine (B46788) is a critical step in the synthesis of the target molecule. Given the potential for steric hindrance from the isopropyl group of the carboxylic acid and the cyclohexane (B81311) ring of the amine, robust and efficient coupling methods are required.

Nucleophilic Acyl Substitution via Activated Carboxylic Acid Derivatives

The classical approach to amide bond formation involves the activation of a carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by an amine. This is a form of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

One common strategy is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-3-methylbutanoyl chloride can then readily react with cyclohexylamine, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Alternatively, a wide array of modern coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly advantageous when dealing with sensitive functional groups. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

Coupling Reagent ClassExamplesGeneral MechanismAdvantages
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms a reactive O-acylisourea intermediate.Widely used, effective for many substrates. EDC byproducts are water-soluble, simplifying purification. peptide.com
Phosphonium (B103445) SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Forms a reactive phosphonium ester intermediate.High reactivity, suitable for sterically hindered amino acids and peptides. peptide.com Low racemization.
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a reactive aminium/uronium ester intermediate.Very fast reaction rates and high efficiency with minimal side reactions. peptide.com

For the synthesis of 2-bromo-N-cyclohexyl-3-methylbutanamide, the use of a phosphonium or uronium salt coupling reagent would be highly effective, especially given the potential for steric hindrance. The reaction would involve mixing 2-bromo-3-methylbutanoic acid, cyclohexylamine, the coupling reagent, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Unconventional Routes to Amide Scaffolds, e.g., Rearrangements of Oxaziridines

Beyond traditional coupling methods, unconventional strategies for amide synthesis have been developed, offering alternative synthetic pathways. One such method is the rearrangement of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. They can be synthesized by the oxidation of the corresponding imines. nih.gov

The general synthetic route involves two main steps:

Imine Formation: Condensation of an aldehyde (isobutyraldehyde) with an amine (cyclohexylamine) to form the corresponding N-cyclohexyl-2-methylpropan-1-imine.

Oxidation and Rearrangement: The imine is then oxidized to an oxaziridine (B8769555) using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov This oxaziridine can then undergo rearrangement to the amide. This rearrangement can be induced photochemically or through catalysis by transition metals or even weak bases under visible light photoredox conditions. rsc.orgpsu.edu

The rearrangement typically proceeds via cleavage of the weak N-O bond, followed by migration of a substituent from the carbon to the nitrogen atom. While this method is more commonly applied to the synthesis of lactams (cyclic amides), it can be adapted for the synthesis of acyclic amides. psu.edu The subsequent α-bromination would then yield the final product. This pathway represents a more atom-economical approach as it avoids the use of stoichiometric coupling agents and the generation of large amounts of byproducts. researchgate.net

Strategies for Regio- and Stereoselective Introduction of Bromine

α-Halogenation Methodologies for Carboxylic Acid Derivatives

The direct α-bromination of 3-methylbutanoic acid (isovaleric acid) is a classic and effective method. The most well-known procedure for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. pressbooks.pubaskfilo.com This reaction allows for the selective α-halogenation of carboxylic acids that have α-hydrogens.

The HVZ reaction typically involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.combyjus.com The mechanism proceeds through several steps:

The carboxylic acid is first converted into an acyl bromide by PBr₃.

The acyl bromide then tautomerizes to its enol form.

The enol attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide.

Finally, upon aqueous workup, the α-bromo acyl bromide is hydrolyzed to the desired α-bromo carboxylic acid, 2-bromo-3-methylbutanoic acid. masterorganicchemistry.combyjus.com

Reaction StepReagentsIntermediate/ProductKey Transformation
Acyl Bromide Formation3-methylbutanoic acid, PBr₃ (cat.)3-methylbutanoyl bromideConversion of carboxylic acid to a more reactive derivative. wikipedia.org
Enolization3-methylbutanoyl bromide1-bromo-3-methylbut-1-en-1-olFormation of the nucleophilic enol tautomer. wikipedia.org
α-BrominationEnol intermediate, Br₂2-bromo-3-methylbutanoyl bromideElectrophilic attack of the enol on bromine. wikipedia.org
Hydrolysis2-bromo-3-methylbutanoyl bromide, H₂O2-bromo-3-methylbutanoic acidFormation of the final α-bromo carboxylic acid. masterorganicchemistry.com

This α-bromo acid can then be coupled with cyclohexylamine as described in section 2.1.1.

Synthetic Pathways Involving Brominated Precursors

An alternative strategy involves starting with a precursor that already contains the necessary stereochemistry and can be readily converted to the α-bromo acid. The amino acid L-valine is an excellent and readily available chiral precursor for this purpose. The synthesis of α-bromo acids from α-amino acids can be achieved with retention of configuration. nih.gov

This transformation is typically carried out via a diazotization reaction, followed by nucleophilic substitution with bromide. The process involves treating L-valine with sodium nitrite (B80452) (NaNO₂) and potassium bromide (KBr) in the presence of a strong acid like sulfuric acid (H₂SO₄). nih.gov The α-amino group is converted into a diazonium salt, which is an excellent leaving group. The diazonium group is then displaced by a bromide ion, proceeding with retention of stereochemistry due to the neighboring group participation of the carboxylic acid function, which forms a transient α-lactone intermediate. nih.gov This yields enantiopure (S)-2-bromo-3-methylbutanoic acid, which can then be coupled with cyclohexylamine to produce the corresponding enantiopure amide.

Asymmetric Synthesis of Enantiopure this compound

The development of asymmetric methods to synthesize enantiopure α-haloamides is of significant interest, as the stereochemistry at the α-carbon can have a profound impact on the biological activity of the final products.

One advanced approach is the enantioselective addition of bromonitromethane (B42901) to aldimines, which can be catalyzed by chiral bifunctional organocatalysts. nih.gov This method allows for the synthesis of β-amino-α-bromo nitroalkanes with high enantioselectivity. The nitro group can then be converted into a carbonyl group, and the protecting group on the nitrogen can be manipulated to yield the desired α-bromo amide scaffold. While this is a multi-step process, it offers a powerful way to control the stereochemistry at the α-carbon from an early stage.

Another strategy involves the kinetic resolution of racemic α-bromo amides or their precursors. For instance, enzymatic methods could be employed to selectively hydrolyze or modify one enantiomer of a racemic ester of 2-bromo-3-methylbutanoic acid, leaving the other enantiomer enriched. This enantiomerically enriched acid can then be converted to the desired amide.

Furthermore, modern catalytic asymmetric methods are continually being developed. For instance, transition-metal-catalyzed cross-coupling reactions of racemic α-bromo amides with various nucleophiles in the presence of a chiral ligand can lead to stereoconvergent syntheses of α-chiral amides. While this is typically used to replace the bromine, similar principles could be adapted for the enantioselective introduction of bromine or for the resolution of racemic mixtures.

The use of chiral auxiliaries is a more traditional but still effective method. A chiral amine could be used to form an amide with 3-methylbutanoic acid. Subsequent diastereoselective bromination at the α-position, controlled by the chiral auxiliary, would lead to a diastereomerically enriched product. Cleavage of the chiral auxiliary would then yield the enantiopure α-bromo acid, which can be coupled with cyclohexylamine.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for diastereoselective synthesis, allowing for the formation of a specific stereoisomer by temporarily installing a chiral group onto an achiral substrate. wikipedia.orgsantiago-lab.com For the synthesis of this compound, a plausible strategy involves the use of an Evans-type oxazolidinone auxiliary. wikipedia.orgsantiago-lab.com

The general approach begins with the acylation of a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-methylbutanoyl chloride (isovaleroyl chloride). This reaction forms an N-acyl oxazolidinone. The subsequent α-bromination is achieved by generating a boron or lithium enolate, which is then quenched with an electrophilic bromine source like N-bromosuccinimide (NBS). The steric bulk of the auxiliary directs the incoming bromine atom to the less hindered face of the enolate, leading to the formation of one diastereomer in high preference. santiago-lab.com The final step involves the cleavage of the auxiliary group by nucleophilic attack with cyclohexylamine, which concurrently forms the desired amide bond, yielding enantiomerically enriched this compound. williams.edu

The diastereoselectivity of the bromination step is typically high, often exceeding 95:5 diastereomeric ratio (d.r.), ensuring the final product possesses high enantiomeric purity after the auxiliary is removed. williams.edu

Table 1: Representative Chiral Auxiliaries for Diastereoselective α-Bromination This table is based on established applications of these auxiliaries in asymmetric synthesis and represents a hypothetical application to the target molecule.

Chiral AuxiliaryTypical Enolate FormationBrominating AgentExpected Diastereoselectivity (d.r.)
Evans OxazolidinonesNaHMDS, LiHMDS, or Bu₂BOTf/DIPEANBS, TCBDA> 95:5
Oppolzer's CamphorsultamLiHMDS or LDANBS> 90:10
Pseudoephedrine AmideLDANBS> 95:5

Abbreviations: NaHMDS (Sodium bis(trimethylsilyl)amide), LiHMDS (Lithium bis(trimethylsilyl)amide), Bu₂BOTf (Dibutylboron triflate), DIPEA (N,N-Diisopropylethylamine), NBS (N-Bromosuccinimide), TCBDA (1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione), LDA (Lithium diisopropylamide)

Enantioselective Catalysis in Amidation and Bromination Steps

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This can be applied to either the amidation or, more commonly, the bromination step.

Enantioselective Bromination: The direct α-bromination of the precursor, N-cyclohexyl-3-methylbutanamide, can be achieved using organocatalysis. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers (e.g., Jørgensen-Hayashi catalyst), are effective in catalyzing the enantioselective α-halogenation of aldehydes and ketones. researchgate.netresearchgate.netrsc.org This principle can be extended to amides. The mechanism involves the formation of a chiral enamine intermediate between the catalyst and the amide substrate (or a more reactive aldehyde precursor). This enamine then reacts with an electrophilic bromine source, with the catalyst's chiral environment directing the facial selectivity of the attack, leading to high enantiomeric excess (e.e.). acs.org

Recent advancements have focused on overcoming challenges such as catalyst deactivation and side reactions, enabling the use of common reagents like NBS under mild conditions. acs.orgscimarina.com

Table 2: Catalytic Systems for Enantioselective α-Bromination of Carbonyl Compounds Data is based on reported results for analogous aldehyde and ketone substrates and represents a plausible application to the synthesis of the target molecule.

Catalyst TypeExample CatalystCatalyst Loading (mol%)Brominating AgentTypical Enantiomeric Excess (e.e.)
Diarylprolinol Silyl EtherJørgensen-Hayashi Catalyst1 - 5NBS90 - 96%
ImidazolidinoneMacMillan Catalyst5 - 20NBS85 - 94%
Spirocyclic Ammonium SaltMaruoka Catalyst1 - 10NCS (for chlorination)90 - 99%

Abbreviations: NBS (N-Bromosuccinimide), NCS (N-Chlorosuccinimide)

Optimization of Reaction Conditions and Yields in Complex Amide Synthesis

Amide Bond Formation: The synthesis of the precursor, N-cyclohexyl-3-methylbutanamide, from 3-methylbutanoic acid and cyclohexylamine requires careful selection of coupling reagents and conditions to maximize yield and minimize side reactions. numberanalytics.comnumberanalytics.com Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are common, often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress racemization and improve efficiency. researchgate.netnih.gov Phosphonium (e.g., BOP, PyBOP) and uronium/aminium (e.g., HATU, HBTU) reagents are also highly effective but are often more expensive. researchgate.net Solvent choice, temperature, and base are critical parameters that must be optimized. bdmaee.net

Table 3: Optimization Parameters for Amide Coupling Reaction

ParameterVariationEffect on Yield and Purity
Coupling Reagent EDC/HOBt, DIC/Oxyma, HATUHATU often gives higher yields for hindered substrates but is more costly. EDC/HOBt is a cost-effective standard. researchgate.netnih.gov
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)DMF is a good solvent for most reactants but can be difficult to remove. DCM is a common choice for its volatility. bdmaee.net
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)DIPEA is a non-nucleophilic base often preferred to prevent side reactions with the activated acid. nih.gov
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C and allowing it to warm to room temperature can help control exotherms and reduce side products. bdmaee.net

α-Bromination Step: The bromination of N-cyclohexyl-3-methylbutanamide must be optimized to favor mono-bromination over di-bromination and prevent degradation. nih.gov The choice of brominating agent is crucial; N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature and easier handling. acs.org The reaction is typically promoted by a radical initiator (e.g., AIBN, benzoyl peroxide) or light for free-radical pathways, or by acidic/basic conditions to proceed via an enol or enolate intermediate. libretexts.org

Table 4: Optimization Parameters for α-Bromination Reaction

ParameterVariationEffect on Yield and Selectivity
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)NBS is generally more selective for mono-bromination. Br₂ can lead to over-bromination. nih.govacs.org
Solvent Carbon Tetrachloride (CCl₄), Acetonitrile (ACN), Dichloromethane (DCM)CCl₄ is traditional for radical brominations but is being phased out. ACN and DCM are common alternatives.
Initiator/Catalyst AIBN (radical), p-Toluenesulfonic acid (acid), LDA (base)The choice dictates the reaction mechanism (radical vs. ionic) and can significantly impact selectivity.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate but may decrease selectivity and lead to decomposition.

Post-Synthetic Modification Strategies on this compound

The structure of this compound features a reactive carbon-bromine bond, making it a valuable intermediate for further chemical transformations. The α-bromo group is an excellent leaving group and is activated towards nucleophilic substitution (Sₙ2) reactions. libretexts.org This allows for the introduction of a wide variety of functional groups at the α-position. nih.govyoutube.com

This "post-synthetic" modification strategy enables the creation of a library of derivatives from a common α-bromo amide precursor. For example, reaction with sodium azide (B81097) can produce an α-azido amide, which can be further reduced to an α-amino amide. Nucleophiles such as thiols, secondary amines, and carboxylates can also be used to displace the bromide, leading to the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively. nih.gov

Table 5: Potential Post-Synthetic Modifications via Nucleophilic Substitution

NucleophileReagent ExampleResulting α-SubstituentProduct Class
AzideSodium Azide (NaN₃)-N₃α-Azido Amide
ThiolateSodium Thiophenoxide (NaSPh)-SPhα-Thioether Amide
Secondary AmineDiethylamine (Et₂NH)-NEt₂α-Amino Amide
CarboxylateSodium Acetate (NaOAc)-OC(O)CH₃α-Acyloxy Amide
CyanideSodium Cyanide (NaCN)-CNα-Cyano Amide

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Bromo N Cyclohexyl 3 Methylbutanamide

Reactivity of the α-Bromine Atom

The bromine atom, being a good leaving group, makes the α-carbon an electrophilic center, susceptible to a variety of reactions. Its position alpha to a carbonyl group also allows for potential enolate formation under basic conditions, further diversifying its reactivity profile.

The α-carbon in 2-bromo-N-cyclohexyl-3-methylbutanamide is a secondary carbon, meaning it can undergo nucleophilic substitution through both SN1 and SN2 pathways, with the outcome heavily dependent on reaction conditions.

SN2 Mechanism: This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the α-carbon. The reaction is bimolecular and its rate is dependent on the concentration of both the substrate and the nucleophile. Strong, typically anionic, nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 mechanism. However, the significant steric hindrance from the adjacent isopropyl group and the N-cyclohexyl amide moiety can impede the nucleophile's approach, slowing the reaction rate compared to less hindered α-bromo amides. nih.gov

SN1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. The reaction is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the intermediate carbocation and the departing bromide ion. The secondary carbocation that would form is stabilized by the adjacent isopropyl group. Rearrangement of this carbocation is possible but less likely than in other systems. Weak nucleophiles are characteristic of SN1 reactions. The hydrolysis of 2-bromo-3-methylbutane, a similar structure, proceeds via an SN1 mechanism and involves a hydride shift to form a more stable tertiary carbocation. youtube.com

SN1' and SN2' Reactions: These allylic substitution pathways are not applicable to this compound as the molecule lacks the necessary adjacent double bond.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExamplePredominant MechanismProduct
Azide (B81097) (N3-)Sodium Azide (NaN3)SN22-azido-N-cyclohexyl-3-methylbutanamide
Hydroxide (B78521) (OH-)Sodium Hydroxide (NaOH)SN2/E22-hydroxy-N-cyclohexyl-3-methylbutanamide
Cyanide (CN-)Potassium Cyanide (KCN)SN22-cyano-N-cyclohexyl-3-methylbutanamide
Amine (RNH2)BenzylamineSN22-(benzylamino)-N-cyclohexyl-3-methylbutanamide
Water (H2O)H2OSN12-hydroxy-N-cyclohexyl-3-methylbutanamide

In the presence of a base, this compound can undergo elimination to form an α,β-unsaturated amide. The competition between substitution and elimination is a key consideration.

E2 Mechanism: This bimolecular elimination requires a strong, sterically hindered base (e.g., potassium tert-butoxide) to abstract a proton from the β-carbon (the isopropyl group's methine) simultaneously with the departure of the bromide ion. The reaction proceeds through a single transition state and is favored by high temperatures. Given the steric hindrance around the α-carbon, E2 is often a competing pathway, especially with bulky bases. youtube.com

E1 Mechanism: This unimolecular pathway proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a β-proton. It is favored by the same conditions as SN1: polar protic solvents and weak bases.

The product of these elimination reactions would be N-cyclohexyl-3-methylbut-2-enamide.

The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. nih.gov

Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium or nickel catalyst and a base. wikipedia.org For secondary alkyl bromides like this compound, nickel-based catalysts, often with diamine or bathophenanthroline (B157979) ligands, have proven effective under relatively mild conditions. acs.orgnih.gov The reaction allows for the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond at the α-position. acs.orgorganic-chemistry.org

Other Cross-Coupling Reactions: Other notable examples include the Negishi (organozinc), Kumada-Corriu (organomagnesium/Grignard), and Hiyama (organosilane) couplings. nih.govthieme-connect.deacs.org Cobalt-catalyzed couplings with Grignard reagents are also effective for α-bromo amides. nih.govresearchgate.net These reactions provide versatile methods for introducing a wide range of alkyl, vinyl, and aryl substituents at the α-carbon. thieme-connect.de

Table 2: Potential Suzuki Cross-Coupling Reactions

Organoboron ReagentCatalyst System (Example)Product
Phenylboronic acidNi(cod)2 / BathophenanthrolineN-cyclohexyl-3-methyl-2-phenylbutanamide
Vinylboronic acidPd(OAc)2 / PCy3N-cyclohexyl-3-methyl-2-vinylbutanamide
Methylboronic acidNiCl2·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamineN-cyclohexyl-2,3-dimethylbutanamide

Transformations Involving the Amide Linkage

The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo transformations under specific, often forcing, conditions.

Amides are resistant to hydrolysis, but the C-N bond can be cleaved under acidic or basic conditions with heating. allen.in The steric bulk of the N-cyclohexyl and the α-isopropyl groups in this compound likely increases its hydrolytic stability compared to less substituted amides. rsc.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.inchemguide.co.uk This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions to form a cyclohexylammonium ion. The final products are 2-bromo-3-methylbutanoic acid and cyclohexylammonium bromide.

Base-Catalyzed Hydrolysis: This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. arkat-usa.org This intermediate then collapses, expelling the amide anion (cyclohexylamide), which is a very strong base. The amide anion then deprotonates the newly formed carboxylic acid. A final acidification step is required to obtain the neutral carboxylic acid. The products after workup are 2-bromo-3-methylbutanoic acid and cyclohexylamine (B46788).

The nitrogen atom of a secondary amide is generally not nucleophilic. To achieve N-alkylation or N-acylation, the amide must first be deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium amidate. mdpi.comacs.org This highly nucleophilic amidate can then react with an electrophile.

N-Alkylation: The generated amidate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield a tertiary amide. mdpi.com Microwave irradiation can facilitate this transformation under solvent-free, phase-transfer catalytic conditions. mdpi.com

N-Acylation: Reaction of the amidate with an acylating agent, such as an acyl chloride or acid anhydride, yields an imide. semanticscholar.org This transformation is a standard method for synthesizing imides from secondary amides.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction TypeBaseElectrophileProduct
N-AlkylationNaHMethyl Iodide (CH3I)2-bromo-N-cyclohexyl-N,3-dimethylbutanamide
N-AlkylationNaHBenzyl Bromide (BnBr)N-benzyl-2-bromo-N-cyclohexyl-3-methylbutanamide
N-AcylationNaHAcetyl Chloride (CH3COCl)N-(2-bromo-3-methylbutanoyl)-N-cyclohexylacetamide

Conformational Effects and Reactivity of the Cyclohexyl Moiety

The cyclohexyl group attached to the amide nitrogen is known to have significant steric and conformational effects on a molecule's reactivity. In its most stable chair conformation, the substituents can occupy either axial or equatorial positions. The bulky nature of the entire 3-methyl-2-bromobutanoyl group would likely favor an equatorial position on the cyclohexane (B81311) ring to minimize steric hindrance.

The orientation of the N-cyclohexyl group can influence the reactivity at the α-carbon. For instance, the accessibility of the α-carbon to nucleophiles or radical initiators could be sterically hindered by the cyclohexyl ring. Furthermore, the dihedral angle between the N-H bond and the C-Br bond could influence the rates of elimination reactions or other processes where the amide proton might be involved.

A hypothetical data table illustrating the sort of parameters that would be relevant in such a study is presented below. It is important to reiterate that this data is purely illustrative due to the lack of experimental or computational studies.

ParameterHypothetical Value (Equatorial)Hypothetical Value (Axial)Implication
Steric Hindrance at α-carbon LowerHigherReactivity towards substitution may be higher in the equatorial conformation.
Dihedral Angle (H-N-Cα-Br) ~180° (trans-periplanar)VariableCould influence E2 elimination rates if a suitable base is present.
Relative Energy Lower (more stable)Higher (less stable)The equatorial conformer would be the predominant species at equilibrium.

Investigating Rearrangement Pathways and Intramolecular Cyclizations

The presence of a bromine atom at the α-position and the amide functionality suggests several potential, albeit unconfirmed, reaction pathways for this compound.

Rearrangement Pathways: One potential rearrangement, by analogy to α-halo ketones, is a Favorskii-type rearrangement. Under basic conditions, deprotonation of the amide nitrogen or the α-carbon (if possible) could initiate a rearrangement, potentially leading to a cyclopropanone (B1606653) intermediate followed by ring-opening. However, the reactivity of α-halo amides in this manner is not as well-established as that of their ketone counterparts.

Intramolecular Cyclizations: Intramolecular cyclization is a plausible reaction pathway, likely proceeding through a radical mechanism. Homolytic cleavage of the C-Br bond, initiated by light or a radical initiator, would generate an α-amido radical. This radical could then potentially attack the cyclohexyl ring, leading to the formation of a bicyclic product. The regioselectivity and stereoselectivity of such a cyclization would be dependent on the conformation of the molecule and the relative stability of the resulting radical intermediates.

Another possibility is neighboring group participation by the amide oxygen or nitrogen. The lone pair of electrons on the amide oxygen could potentially displace the bromide ion in an intramolecular SN2 reaction, forming a cyclic intermediate. This intermediate would then be susceptible to nucleophilic attack.

The following table outlines hypothetical cyclization products and the proposed mechanisms that would need to be investigated.

Potential ProductProposed MechanismKey Intermediates
Bicyclic Lactam Radical Cyclizationα-amido radical, cyclohexyl radical
Oxazoline derivative Neighboring Group ParticipationCyclic imidate-like intermediate

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N Cyclohexyl 3 Methylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-bromo-N-cyclohexyl-3-methylbutanamide, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the complete structural and stereochemical arrangement.

Multi-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to reveal the spin systems of the cyclohexyl ring and the isobutyl fragment. Key expected correlations would include the methine proton at the C2 position (adjacent to the bromine) with the methine proton of the isopropyl group, and the cyclohexyl methine proton with its adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. libretexts.org HSQC is instrumental in definitively assigning the carbon resonances based on their corresponding, more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. libretexts.orgrsc.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For the target compound, an HMBC experiment would be expected to show a correlation from the N-H proton to the carbonyl carbon and the C1 carbon of the cyclohexyl ring, confirming the amide linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the molecule's relative stereochemistry and preferred conformation. For instance, NOESY correlations could elucidate the spatial relationship between the substituents on the butanamide backbone and their proximity to the cyclohexyl ring.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations from 2D NMR experiments, based on analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity J (Hz)
1 ~168.5 - - -
2 ~55.0 ~4.25 d 8.5
3 ~32.0 ~2.20 m -
4, 4' ~20.5, ~19.0 ~1.05, ~0.95 d, d 6.8
5 (NH) - ~6.50 d 7.5
1' ~48.5 ~3.80 m -
2', 6' ~33.0 ~1.95 (ax), ~1.65 (eq) m -
3', 5' ~25.5 ~1.75 (ax), ~1.30 (eq) m -

Table 2: Expected Key 2D NMR Correlations

Experiment Proton (¹H) Correlated Nucleus Correlation Type Structural Information
COSY H-2 H-3 ³J(H,H) Connectivity in butanamide backbone
H-3 H-4, H-4' ³J(H,H) Isopropyl group connectivity
H-1' H-2', H-6' ³J(H,H) Cyclohexyl ring connectivity
HSQC H-2 C-2 ¹J(C,H) Direct C-H attachment
H-1' C-1' ¹J(C,H) Direct C-H attachment
HMBC H-2 C-1, C-3, C-4, C-4' ²J(C,H), ³J(C,H) Backbone connectivity
NH (H-5) C-1, C-1' ²J(C,H), ²J(C,H) Amide bond confirmation
H-4, H-4' C-2, C-3 ³J(C,H), ²J(C,H) Isopropyl group confirmation
NOESY H-2 H-1' Through-space Conformation around amide bond

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes within molecules, such as conformational changes that occur on the NMR timescale. researchgate.net For this compound, two primary dynamic processes are of interest: the chair-to-chair interconversion of the cyclohexyl ring and restricted rotation around the amide C-N bond.

At low temperatures, these processes would be slow, resulting in separate signals for axial and equatorial protons on the cyclohexyl ring and potentially for different rotamers due to the amide bond. As the temperature is increased, the rate of these exchanges increases. This would be observed in the NMR spectrum as a broadening of the involved signals, followed by their coalescence into time-averaged signals at higher temperatures. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barriers for these conformational changes, providing valuable thermodynamic data about the molecule's flexibility. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic signatures for the functional groups present.

FTIR Spectroscopy: In the FTIR spectrum of this compound, the most prominent absorptions are expected to be the N-H stretch of the secondary amide (around 3300 cm⁻¹) and the strong C=O stretch (Amide I band) between 1630-1680 cm⁻¹. spectroscopyonline.com The N-H bend (Amide II band) is also a characteristic feature, typically appearing around 1515-1570 cm⁻¹. spectroscopyonline.com The C-Br stretching vibration is expected in the lower frequency region (500-600 cm⁻¹), though it may be weak.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C-C backbone of the cyclohexyl and isobutyl groups would show characteristic peaks. While the C=O stretch is also visible in Raman spectra, it is often weaker than in the IR. researchgate.net The C-Br bond, being more polarizable than C-H, may give a more distinct signal in the Raman spectrum compared to FTIR.

Table 3: Predicted Key Vibrational Bands

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch ~3300 (broad) Weak / Not prominent Secondary Amide
C-H Stretch 2850-2960 2850-2960 Alkyl (Cyclohexyl, Isobutyl)
C=O Stretch (Amide I) ~1640 (strong) ~1640 (moderate) Secondary Amide
N-H Bend (Amide II) ~1550 (strong) Weak Secondary Amide
C-N Stretch ~1250 ~1250 Amide

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₁H₂₀BrNO), the calculated monoisotopic mass is 261.0728 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure.

For this compound, key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the bromine atom.

Amide bond cleavage: Scission of the C(O)-N bond, leading to characteristic acylium ions or ions corresponding to the cyclohexylamine (B46788) moiety.

Loss of HBr: A common fragmentation pathway for bromoalkanes.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺

m/z (Predicted) Proposed Fragment Structure/Loss Fragmentation Pathway
262.0801 / 264.0780 [C₁₁H₂₁BrNO]⁺ (Isotopic pattern for Br) Protonated Molecular Ion
182.0077 Loss of HBr from [M+H]⁺ Neutral Loss
154.0863 [C₇H₁₂NO]⁺ (Acylium ion after loss of cyclohexene) Amide cleavage + rearrangement
126.0655 [C₅H₈BrO]⁺ (Acylium ion after amide cleavage) Amide Cleavage
99.1172 [C₆H₁₃N]⁺ (Protonated cyclohexylamine) Amide Cleavage

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. Each conformer of an ion has a characteristic rotationally averaged collision cross section (CCS), which is a measure of its size and shape in the gas-phase. nih.gov

For this compound, IMS could potentially distinguish between different gas-phase conformers, such as those arising from cis/trans amide rotamers or different orientations of the cyclohexyl ring. The experimental CCS value can be compared to theoretically calculated values for different candidate structures, providing further confidence in structural assignment. A predicted CCS value for the protonated molecule ([M+H]⁺) is approximately 158.4 Ų. nih.gov Measuring an experimental CCS value close to this prediction would support the identified structure.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

For a chiral molecule like this compound, which possesses stereocenters, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained. This is often achieved through the use of anomalous dispersion, where the presence of a heavy atom, such as bromine in this case, can be exploited to resolve the ambiguity between the two possible enantiomeric forms.

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific experimental details on its crystal system, space group, and precise atomic coordinates are not available at this time. Should such data become available, it would be presented in a format similar to the table below.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c)Data not available
Unit Cell Angles (α, β, γ)Data not available
Volume (V)Data not available
Z (Molecules per unit cell)Data not available
Calculated DensityData not available
R-factorData not available

This table is interactive. In a web-based format, users could sort and filter the data. Currently, it indicates the absence of published crystallographic data for the specified compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignments

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods are particularly valuable for assigning and confirming the absolute configuration of enantiomers in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, and the resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also exhibit Cotton effects and provides complementary information to CD spectroscopy for stereochemical analysis.

These techniques are non-destructive and require only a small amount of sample. The data obtained can be compared with theoretical calculations or with data from structurally related compounds of known absolute configuration to assign the stereochemistry of the molecule under investigation.

As with crystallographic data, a thorough review of the scientific literature reveals no published studies on the circular dichroism or optical rotatory dispersion of this compound. Consequently, experimental data on its specific rotation and Cotton effects are not available. If such studies were conducted, the key findings could be summarized as follows.

Interactive Table: Chiroptical Data for this compound

ParameterValue
Specific Rotation ([α])Data not available
Wavelength (nm)Data not available
SolventData not available
Circular Dichroism (Δε)Data not available
Wavelength of Maxima (nm)Data not available
Optical Rotatory DispersionData not available

This interactive table is designed to present key chiroptical data. At present, it reflects the lack of available experimental information for this compound in the public domain.

Computational Chemistry and Molecular Modeling of 2 Bromo N Cyclohexyl 3 Methylbutanamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-bromo-N-cyclohexyl-3-methylbutanamide. These calculations can elucidate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT calculations can predict several key properties:

Molecular Geometry: DFT can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on N-cyclohexylmethacrylamide utilized DFT to investigate its molecular structural geometry, including optimized bond angles and lengths. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral bands to specific vibrational modes. nih.gov

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.net These theoretical shifts are valuable for interpreting experimental NMR spectra and can aid in the structural elucidation of the molecule.

A hypothetical table of DFT-calculated parameters for this compound is presented below.

ParameterCalculated Value
C=O Bond Length1.22 Å
C-N Bond Length1.35 Å
C-Br Bond Length1.95 Å
C=O Stretching Frequency~1700 cm⁻¹
N-H Bending Frequency~1550 cm⁻¹
¹³C Chemical Shift (C=O)~170 ppm
¹H Chemical Shift (N-H)~7.5 ppm

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual calculated values would require specific DFT computations.

Ab initio methods are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for energetic and spectroscopic properties. researchgate.net For this compound, these methods could be used to:

Calculate a highly accurate total electronic energy.

Predict ionization potentials and electron affinities.

Obtain precise spectroscopic constants for comparison with high-resolution experimental data.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the butanamide chain in this compound gives rise to multiple possible conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and biological interactions.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This can be achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculation of the identified conformers using methods like DFT. For cyclic systems like the cyclohexyl group, chair and boat conformations are of particular interest. A study on 2-bromocyclohexanone highlighted the importance of solvent effects on the conformational equilibria between axial and equatorial conformers. researchgate.net

Molecular Dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of this compound. By simulating the motion of atoms over time, MD can reveal:

The flexibility and dynamics of the cyclohexyl ring, including ring-flipping events.

The rotational dynamics around the single bonds in the butanamide chain.

The interactions of the molecule with its environment, such as a solvent.

Prediction of Physicochemical Parameters Relevant to Biological Interactions

Computational methods can predict several physicochemical properties of this compound that are important for its potential biological interactions. These parameters are often used in quantitative structure-activity relationship (QSAR) studies.

Physicochemical ParameterPredicted ValueMethod
Molecular Weight262.18 g/mol Calculation from Formula
XLogP33.2Computational Model
Hydrogen Bond Donors1Computational Model
Hydrogen Bond Acceptors1Computational Model
Polar Surface Area29.1 ŲComputational Model
Rotatable Bond Count3Computational Model

Note: The predicted values are based on computational models for a molecule with the same chemical formula and may vary slightly between different prediction software.

These parameters, such as the octanol-water partition coefficient (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, influence a molecule's solubility, permeability, and ability to interact with biological targets. researchgate.net

Lipophilicity (e.g., logP) and Its Impact on Cellular Permeability

Lipophilicity, the measure of a chemical compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter in drug design and discovery. It is commonly expressed as the logarithm of the partition coefficient (logP), which quantifies the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water, at equilibrium. This parameter profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to permeate cellular membranes.

Computational methods, such as XLogP3, provide calculated estimates for these values. The parent amide, N-cyclohexyl-3-methylbutanamide, has a calculated XLogP3 value of 2.6, indicating a moderate level of lipophilicity nih.gov. The brominated precursor, 2-bromo-3-methylbutanamide, has a calculated XLogP3 of 1.3 nih.gov. The combination of the hydrophobic cyclohexyl ring and the bromine atom in this compound is expected to result in a higher logP value compared to either precursor, suggesting significant lipophilicity.

This predicted high lipophilicity has a direct impact on cellular permeability. Molecules with high logP values tend to partition more readily into the lipid bilayer of cell membranes, facilitating passive diffusion across cellular barriers. However, excessively high lipophilicity can lead to poor aqueous solubility and potential sequestration in lipid-rich environments, which can hinder bioavailability. Therefore, the lipophilicity of this compound represents a balance between membrane permeability and aqueous solubility, a key consideration in its potential application as a bioactive molecule.

CompoundMolecular FormulaComputed XLogP3
N-cyclohexyl-3-methylbutanamideC11H21NO2.6 nih.gov
2-bromo-3-methylbutanamideC5H10BrNO1.3 nih.gov
This compoundC11H20BrNOEstimated to be >2.6

Ligand-Based and Structure-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential structural features responsible for a molecule's biological activity. A pharmacophore represents the three-dimensional arrangement of electronic and steric features that are necessary for optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model would be constructed by identifying its key chemical features, which include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Hydrophobic Features: The bulky, non-polar cyclohexyl ring and the isobutyl group.

Halogen Bond Donor: The bromine atom, which can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

By defining the spatial relationships between these features, a pharmacophore model can serve as a 3D query to screen virtual libraries for structurally diverse compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach is instrumental in the development of analogues, guiding the synthesis of new molecules with potentially improved potency, selectivity, or pharmacokinetic properties. For instance, modifications could involve altering the size of the hydrophobic groups or substituting the bromine atom with other halogens to fine-tune interaction strengths.

Structure-based drug design relies on the three-dimensional structure of a macromolecular target, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex.

In the context of this compound, docking studies would involve computationally placing the molecule into the binding site of a relevant protein target. The process requires a high-resolution 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or approximated using homology modeling. Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site, calculating a score that estimates the binding affinity.

These studies can provide valuable insights into the specific molecular interactions driving the binding event. For example, docking could reveal hydrogen bonds between the amide group of the ligand and amino acid residues in the target, hydrophobic interactions involving the cyclohexyl ring, or a crucial halogen bond formed by the bromine atom. Such detailed understanding of the binding mode is critical for rational drug design, allowing for the targeted modification of the ligand to enhance its interaction with the protein and improve its biological effect. Docking studies on other amide-containing molecules have successfully rationalized binding and guided the development of potent inhibitors for various enzymes nih.gov.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Brominated Amide Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug discovery. These technologies can be applied to build predictive models for various properties of molecules like this compound, even with limited datasets pku.edu.cn.

In the context of brominated amide chemistry, ML models can be trained on existing chemical data to predict a wide range of endpoints. By using molecular descriptors derived from quantum chemical calculations or 2D/3D structural information, algorithms such as random forests and neural networks can learn the complex relationships between a molecule's structure and its properties pku.edu.cnnih.gov.

Key applications for predictive modeling include:

ADME-Tox Prediction: Predicting properties like solubility, permeability, metabolic stability, and toxicity.

Bioactivity Prediction: Forecasting the potential biological targets or inhibitory activity of new compounds.

Reaction Outcome and Yield Prediction: Machine learning models have been successfully used to predict the conversion rates and yields of amide bond synthesis reactions, which can accelerate the development of synthetic routes for novel analogues pku.edu.cnacs.org.

Prediction of Physicochemical Properties: Models can be developed to predict activation energy barriers for chemical processes, such as cis-trans isomerization in amides researchgate.net.

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of brominated amides. By leveraging predictive models, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with drug discovery and materials science. Although challenges like model generalizability and the need for high-quality data remain, the continued development of these computational tools holds significant promise for advancing the chemistry of brominated amides nih.gov.

Exploration of Chemical and Biochemical Applications of 2 Bromo N Cyclohexyl 3 Methylbutanamide

Utility as a Versatile Synthetic Intermediate

The presence of a reactive carbon-bromine bond alpha to an amide carbonyl makes 2-bromo-N-cyclohexyl-3-methylbutanamide a potentially valuable synthetic intermediate. This functional group arrangement allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Precursor in the Synthesis of Diverse Organic Scaffolds

The α-bromo amide moiety serves as a key electrophilic site. Nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity could be harnessed to synthesize a variety of organic scaffolds. For instance, reaction with amines would yield α-amino amides, which are important structural motifs in peptidomimetics and various biologically active molecules. Similarly, reaction with thiolates could lead to the formation of α-thio amides.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Potential Product Class
Amine Diethylamine α-Amino amide
Thiolate Sodium thiophenoxide α-Thio amide
Alkoxide Sodium methoxide α-Alkoxy amide

Building Block for Complex Natural Products and Analogues

The stereochemistry of the α-carbon in this compound can be crucial. If the compound is available in an enantiomerically pure form, it could serve as a chiral building block for the total synthesis of complex natural products or their analogues. The combination of the isobutyl side chain, resembling the amino acid valine, and the lipophilic cyclohexyl group could be advantageous in creating molecules with specific steric and electronic properties designed to interact with biological targets.

Catalytic Roles and Organocatalytic Applications

The amide functionality within this compound provides a basis for its potential use in catalysis, either as a precursor to organocatalysts or as a ligand for metal-based catalysts.

Design of Amide-Based Organocatalysts

Amide groups are known to participate in hydrogen bonding, a key interaction in many organocatalytic transformations. While the parent compound is unlikely to be a catalyst itself, it could be readily converted into derivatives with catalytic activity. For example, replacement of the bromine with a functional group capable of activating substrates, such as a thiourea (B124793) or a primary amine, could yield a bifunctional organocatalyst. The cyclohexyl and isobutyl groups would provide a specific steric environment around the catalytic center, potentially influencing the stereochemical outcome of the catalyzed reaction.

Ligand Development for Transition Metal-Catalyzed Transformations

The amide nitrogen or a substituent introduced at the α-position could act as a coordination site for transition metals. The bulky N-cyclohexyl and isobutyl groups could serve as directing groups or create a specific steric pocket around the metal center, influencing the selectivity of catalytic reactions such as cross-coupling or hydrogenation. For instance, a derivative of this compound featuring a phosphine (B1218219) or a pyridine (B92270) at the α-position could act as a bidentate ligand for metals like palladium, rhodium, or iridium.

Table 2: Potential Ligand Scaffolds from this compound

α-Substituent Potential Ligand Type Potential Metal Coordination
Diphenylphosphine P,N-Bidentate Palladium, Rhodium
2-Pyridyl N,N-Bidentate Iridium, Ruthenium

Mechanistic Investigations in Biological Systems (excluding direct clinical relevance)

The structural features of this compound suggest potential for interaction with biological systems, making it a candidate for mechanistic studies. The α-bromo amide is a reactive electrophile that could potentially alkylate nucleophilic residues in biomolecules such as proteins or nucleic acids. This reactivity could be explored in the context of enzyme inhibition or as a probe for identifying binding sites.

The lipophilic nature of the cyclohexyl and isobutyl groups would likely facilitate passage across cell membranes. Once inside a cell, the compound could serve as a tool to study specific biological pathways. For example, if it were found to inhibit a particular enzyme, it could be used to elucidate the role of that enzyme in cellular processes. It is important to note that such studies would be preclinical and focused on understanding fundamental biological mechanisms rather than direct therapeutic applications.

Enzyme Inhibition Studies and Mechanism of Action

There are no specific studies detailing the enzyme inhibition properties or the mechanism of action for this compound. Research into the inhibitory activities of brominated organic compounds often reveals potential for interaction with various enzymes, typically through covalent modification of active site residues. However, without experimental data, any proposed mechanism for this specific compound would be purely speculative.

Elucidation of Molecular Interactions with Cellular Components (e.g., Cereblon)

There is no available research on the molecular interactions between this compound and cellular components such as Cereblon. Cereblon is a component of the E3 ubiquitin ligase complex and is a well-known target of certain small molecules, leading to the degradation of specific proteins. The binding affinity and functional consequences of an interaction between this compound and Cereblon have not been investigated.

Biochemical Pathways Affected by Amide Analogues

While the direct impact of this compound on biochemical pathways is unstudied, research on other amide analogues provides context for potential areas of investigation. For instance, various amide-containing compounds have been synthesized and evaluated for their effects on bacterial quorum sensing and biofilm formation, indicating that such structures can interfere with microbial communication pathways. rsc.org However, it is important to note that these are different molecules, and their activities cannot be directly extrapolated to this compound.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (e.g., Mycobacterium tuberculosis pathways)

There are no specific Structure-Activity Relationship (SAR) studies for this compound in the context of Mycobacterium tuberculosis or any other biological target. SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For example, research on other classes of compounds, such as pyrazolo[1,5-a]pyrimidines and tetrahydroisoquinolines, has identified key structural features necessary for their anti-mycobacterial activity, often targeting enzymes like ATP synthase. nih.govmdpi.com Similar systematic studies would be required to understand the potential therapeutic applications of this compound and its derivatives. nih.govresearchgate.netmdpi.com

Future Research Trajectories and Broader Perspectives for 2 Bromo N Cyclohexyl 3 Methylbutanamide Derivatives

Development of Green Chemistry Approaches for Synthesis

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant chemical waste, prompting the development of more sustainable "green" approaches. sigmaaldrich.comscispace.comresearchgate.net Future synthesis of 2-bromo-N-cyclohexyl-3-methylbutanamide derivatives should prioritize these methodologies to enhance efficiency and environmental compatibility.

Key green chemistry strategies applicable to the synthesis of these derivatives include:

Catalytic Direct Amidation: This involves the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. nih.gov Research into novel catalysts, such as those based on boric acid or transition metals, could enable the efficient synthesis of complex amide derivatives under milder conditions. sigmaaldrich.comresearchgate.net

Enzymatic Synthesis: Biocatalysts, particularly lipases like Candida antarctica lipase B (CALB), offer a highly selective and environmentally benign route to amide bonds. nih.govrsc.org The application of enzymatic methods to the synthesis of chiral amide derivatives can be particularly advantageous, potentially offering high enantioselectivity.

Solvent-Free and Alternative Solvent Systems: The use of hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated hydrocarbons is a significant concern in traditional synthesis. scispace.com Future research should focus on solvent-free reaction conditions or the use of greener solvents such as cyclopentyl methyl ether or water. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in amide synthesis, often under solvent-free conditions. nih.gov This technique offers a pathway to rapid library synthesis for screening purposes.

Table 1: Comparison of Green Synthesis Methods for Amide Bond Formation

Method Advantages Disadvantages Potential for this compound Derivatives
Catalytic Direct Amidation High atom economy, reduced waste. May require high temperatures or specific catalysts. Suitable for large-scale synthesis with optimized catalysts.
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalyst. nih.govrsc.org Enzymes can be expensive and have substrate limitations. Ideal for producing enantiomerically pure derivatives.
Solvent-Free Synthesis Eliminates solvent waste, simplifies purification. nih.govsemanticscholar.org May not be suitable for all reactants due to solubility or melting point. A cost-effective and environmentally friendly option for solid-phase synthesis.
Microwave-Assisted Synthesis Rapid reaction times, increased yields. nih.gov Requires specialized equipment. Enables high-throughput synthesis of derivative libraries.

Advancements in Automated Synthesis and High-Throughput Screening

The exploration of the chemical space around this compound derivatives will be significantly accelerated by the adoption of automated synthesis and high-throughput screening (HTS) platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, facilitating the discovery of molecules with desired properties. nih.govdrugtargetreview.com

Future research in this area will likely involve:

Automated Parallel Synthesis: Robotic systems can perform multiple reactions simultaneously in microplate formats, allowing for the rapid creation of diverse amide libraries. acs.orgresearchgate.net This approach is well-suited for exploring the impact of various substituents on the cyclohexyl ring or replacing the bromo-methylbutyl moiety with other functionalities.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and ease of scalability. prolabas.comnih.gov The synthesis of amide derivatives in flow can lead to higher yields and purities compared to batch processes.

High-Throughput Screening (HTS): Once synthesized, libraries of derivatives can be rapidly screened for biological activity or material properties using HTS techniques. ku.eduacs.orgnih.gov Label-free screening methods, such as mass spectrometry-based assays, are becoming increasingly powerful for this purpose. acs.org

Machine Learning Integration: Machine learning algorithms can be used to predict the properties of virtual compounds and guide the design of new derivatives with enhanced activity, accelerating the discovery process. chemistryworld.com

Integration with Systems Biology for Holistic Mechanistic Understanding

For derivatives of this compound that exhibit biological activity, a systems biology approach can provide a deeper, more holistic understanding of their mechanism of action. nih.govdrugtargetreview.com This interdisciplinary field integrates experimental data from "omics" technologies (genomics, proteomics, metabolomics) with computational modeling to elucidate how a compound affects complex biological networks. nih.gov

Key aspects of this integrated approach include:

Target Identification and Validation: Systems biology can help identify the molecular targets of bioactive amides by analyzing changes in gene expression or protein levels in response to treatment. mdpi.com

Pathway Analysis: By mapping the molecular changes onto known biological pathways, researchers can understand the broader physiological effects of a compound and predict potential off-target effects. frontiersin.org

Biomarker Discovery: The integration of "omics" data can lead to the discovery of biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine.

Predictive Modeling: Computational models of cellular networks can be used to simulate the effects of new derivatives, helping to prioritize the most promising candidates for further development.

Design of Smart Materials and Functional Molecules Incorporating Amide Scaffolds

The inherent properties of the amide bond, such as its planarity, hydrogen bonding capability, and chemical stability, make it an excellent building block for the design of smart materials and functional molecules. chemistrytalk.orggeeksforgeeks.orgresearchgate.net Derivatives of this compound could be incorporated into larger molecular architectures to create novel materials with tailored properties.

Future research directions in this area may include:

Self-Healing Polymers: The reversible nature of hydrogen bonds in amide-rich polymers can be exploited to create materials that can repair themselves after damage. Dynamic covalent bonds involving amide groups are also being explored for this purpose. rsc.org

Functional Polymers: Polyamides and poly(amide-imide)s are known for their excellent thermal and mechanical properties. researchgate.net By incorporating the this compound motif, it may be possible to create polymers with enhanced properties, such as improved solubility or specific recognition capabilities.

Supramolecular Assemblies: The directionality of hydrogen bonds in amides can be used to control the self-assembly of molecules into well-defined nanostructures, such as nanotubes or gels.

Corrosion Inhibitors: Cationic gemini surfactants containing amide linkages have shown promise as corrosion inhibitors, demonstrating the potential for amide derivatives in materials protection. nih.gov

Table 2: Potential Applications of Amide Scaffolds in Smart Materials

Application Area Key Property of Amide Bond Example of Potential Derivative Application
Self-Healing Materials Reversible hydrogen bonding, dynamic covalent character. rsc.org Incorporation into polymers that can repair scratches or cracks upon heating.
Drug Delivery Systems Biocompatibility, controlled hydrolysis. Encapsulation of therapeutic agents in biodegradable polyamide nanoparticles.
Sensors Ability to participate in specific recognition events. Development of colorimetric sensors based on changes in supramolecular assembly.
Advanced Coatings Durability, adhesion. diplomatacomercial.com Creation of anti-corrosion or anti-fouling coatings for various surfaces.

Contribution to Fundamental Chemical Principles and Methodological Innovations

The study of this compound and its derivatives can also contribute to a more fundamental understanding of chemical principles and the development of new synthetic methodologies. The presence of a sterically hindered amide and a reactive bromine atom provides a unique platform for exploring chemical reactivity.

Areas for future fundamental research include:

Amide Bond Activation: Amides are generally considered to be unreactive due to resonance stabilization. nih.gov The development of new methods to selectively activate the C-N bond of hindered amides could open up new avenues for chemical synthesis.

Stereoselective Reactions: The chiral center in the molecule can be used to direct stereoselective reactions at adjacent positions, leading to the synthesis of enantiomerically pure compounds.

Novel Reaction Discovery: The unique combination of functional groups in these derivatives may enable the discovery of new chemical transformations.

Mechanistic Studies: Detailed mechanistic studies of the synthesis and reactions of these compounds can provide valuable insights into reaction pathways and intermediates, contributing to the broader field of physical organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-cyclohexyl-3-methylbutanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves bromination of a preformed amide or coupling of a brominated carboxylic acid derivative with cyclohexylamine. For example:
  • Step 1 : Brominate 3-methylbutanoyl chloride using HBr or PBr3 under anhydrous conditions to form 2-bromo-3-methylbutanoyl bromide.
  • Step 2 : React the brominated acyl bromide with cyclohexylamine in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Optimization : Use catalytic bases (e.g., triethylamine) to neutralize HBr byproducts. Monitor reaction progress via TLC or GC-MS. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify characteristic peaks:
  • Cyclohexyl protons (δ 1.0–2.0 ppm, multiplet).
  • Brominated CH2 (δ 3.5–4.0 ppm).
  • Amide NH (δ 5.5–6.5 ppm, broad, exchangeable).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and N-H bend (~1550 cm<sup>-1</sup>).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]<sup>+</sup> at m/z 263.0 (C11H19BrNO<sup>+</sup>).
  • Purity : Use HPLC with UV detection (λ = 210 nm) and ≥95% area under the curve .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate unreacted amines using acidic aqueous phases (pH 3–4).
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate).
  • Recrystallization : Employ a mixed solvent system (e.g., ethanol/water) to enhance crystalline purity.
  • Key Consideration : Avoid prolonged exposure to moisture to prevent hydrolysis of the bromoamide .

Advanced Research Questions

Q. How does the steric environment of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

  • Methodological Answer :
  • Steric Hindrance Analysis : Use computational tools (e.g., DFT) to model transition states. Compare activation energies with analogous linear alkyl substituents.
  • Experimental Approach : Perform kinetic studies with varying nucleophiles (e.g., KI in acetone). Monitor reaction rates via <sup>1</sup>H NMR or conductimetry.
  • Findings : Cyclohexyl groups reduce SN2 reactivity due to hindered backside attack, favoring elimination pathways under basic conditions .

Q. What methodologies are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with bromoamide-binding motifs (e.g., proteases, hydrolases).
  • Assay Design :
  • Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.
  • Conduct dose-response curves (IC50) at pH 7.4 (physiological buffer).
  • Controls : Include a known inhibitor (e.g., E-64 for cysteine proteases) and assess non-specific binding via thermal shift assays .

Q. How should researchers resolve conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies :
  • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/37°C.
  • Monitor degradation via HPLC-MS at timed intervals (0, 24, 48 hrs).
  • Identify Degradants : Use high-resolution MS to characterize hydrolysis products (e.g., cyclohexylamine or brominated acids).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH groups. Reconcile discrepancies by standardizing buffer ionic strength and temperature .

Key Considerations for Experimental Design

  • Safety : Handle brominated compounds in fume hoods with nitrile gloves; cyclohexyl derivatives may require respiratory protection due to volatility .
  • Data Reproducibility : Document solvent purity, catalyst batches, and ambient humidity to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.